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Compound of Interest

Compound Name: 10-Oxononadecanedioic acid

Cat. No.: B8223391

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: 10-Oxononadecanedioic acid is a specialized long-chain dicarboxylic acid for
which a specific CAS number and extensive experimental data are not readily available in
public databases. This guide has been compiled by extrapolating information from structurally
related compounds and established chemical principles to provide a predictive overview of its
properties, synthesis, and potential biological significance. All quantitative data should be
regarded as estimations.

Introduction

10-Oxononadecanedioic acid is a C19 alpha,omega-dicarboxylic acid containing a ketone
functional group at the C10 position. Its structure, featuring two terminal carboxylic acid
moieties and a central carbonyl group, suggests a molecule with unique chemical reactivity and
potential for diverse applications, from polymer chemistry to pharmacology. The presence of
both hydrophilic carboxyl groups and a long hydrophobic carbon chain imparts amphipathic
properties, while the ketone group offers a site for further chemical modification. This document
provides a comprehensive overview of the predicted properties, potential synthetic routes, and
hypothetical biological roles of 10-Oxononadecanedioic acid.

Chemical and Physical Properties

The properties of 10-Oxononadecanedioic acid are predicted based on the known data for
nonadecanedioic acid and the influence of a central ketone group.
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Table 1: Predicted Physicochemical Properties of 10-
- I lioic Acid

Property Predicted Value Notes
Molecular Formula C19H3405
Molecular Weight 342.47 g/mol
White to off-white crystalline By analogy to similar long-
Appearance i - . .
solid chain dicarboxylic acids.
Expected to be slightly lower
than nonadecanedioic acid
Melting Point 110-120 °C due to the polarity of the
ketone group disrupting crystal
packing.
High boiling point is expected
N ) due to high molecular weight
Boiling Point > 450 °C (decomposes) )
and hydrogen bonding
capabilities.
) ) The two carboxylic acid groups
Sparingly soluble in water; o
) ] enhance solubility in polar
- soluble in polar organic
Solubility solvents compared to a non-
solvents (e.g., ethanol, DMSO, ] ) o
functionalized alkane of similar
DMF).
length.
Similar to other long-chain
pKax ~4.5 ) ] ]
dicarboxylic acids.
The second dissociation is
pKaz ~5.5 weaker due to electrostatic

effects.

Table 2: Predicted Spectroscopic Data for 10-
Oxononadecanedioic Acid
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Spectroscopy Predicted Peaks

0 ~2.4-2.5 ppm (t, 4H, -CH2-C=0), 5 ~2.2-2.3
ppm (t, 4H, -CH2-COOH), & ~1.2-1.7 ppm (m,
22H, other -CHz-), & ~11-12 ppm (s, 2H, -
COOH)

1H NMR

6 ~210-212 ppm (C=0),  ~178-180 ppm (-
13C NMR COOQH), 6 ~42-44 ppm (-CH2-C=0), & ~33-35
ppm (-CH2-COOH), d ~24-30 ppm (other -CHz-)

~2800-3300 cm~1 (broad, O-H stretch of -
IR (Infrared) COOH), ~1700-1720 cm~1 (sharp, C=0 stretch
of ketone and -COOH)

Mass Spectrometry [M-H]~ at m/z 341.23, [M+Na]* at m/z 365.23

Proposed Synthesis and Experimental Protocols

As 10-Oxononadecanedioic acid is not readily available commercially, a multi-step synthesis
would be required. A plausible synthetic route starting from nonadecanedioic acid is outlined
below.

Diagram 1: Proposed Synthetic Workflow for 10-
Oxononadecanedioic Acid
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Step 1: Protection of Carboxylic Acids

Nonadecanedioic Acid

MeOH, H2S0a (cat.)
Reflux

Nonadecanedioic acid dimethyl ester

LDA, THF, -78°C
then MoOPH

Step 2: Introductio%of Hydroxyl Group

10-Hydroxynonadecanedioic acid dimethyl ester

PCC or Swern Oxidation

Step 3: Oxidation to Ketone

10-Oxononadecanedioic acid dimethyl ester

Aqueous LiOH
then HsO*

Step 4: D?rotection

10-Oxononadecanedioic Acid

Click to download full resolution via product page

Caption: Proposed synthesis of 10-Oxononadecanedioic acid from Nonadecanedioic acid.
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Experimental Protocols (Hypothetical)

Step 1: Esterification of Nonadecanedioic Acid

e To a solution of nonadecanedioic acid (1 equivalent) in methanol (10 volumes), add
concentrated sulfuric acid (0.1 equivalents) dropwise.

» Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography
(TLC).

e Upon completion, cool the reaction to room temperature and remove the methanol under
reduced pressure.

o Dissolve the residue in diethyl ether and wash sequentially with saturated sodium
bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
dimethyl ester.

Step 2: Hydroxylation of the Dimethyl Ester

Prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous
tetrahydrofuran (THF) at -78°C.

» Slowly add a solution of the dimethyl ester of nonadecanedioic acid (1 equivalent) in
anhydrous THF to the LDA solution.

e Stir the mixture at -78°C for 1 hour to allow for enolate formation.

e Add a solution of oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)
(MoOPH) (2.5 equivalents) in anhydrous THF.

 Allow the reaction to warm to room temperature and stir overnight.

e Quench the reaction with saturated ammonium chloride solution and extract with ethyl
acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

» Purify the crude product by column chromatography to isolate the 10-hydroxy derivative.

Step 3: Oxidation to the Ketone

To a solution of the 10-hydroxy derivative (1 equivalent) in dichloromethane (DCM), add
pyridinium chlorochromate (PCC) (1.5 equivalents).

 Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.

o Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of
silica gel to remove the chromium salts.

o Concentrate the filtrate to yield the 10-oxo dimethyl ester.

Step 4: Saponification to 10-Oxononadecanedioic Acid

e Dissolve the 10-oxo dimethyl ester (1 equivalent) in a mixture of THF and water.
e Add lithium hydroxide (3 equivalents) and stir at room temperature overnight.

e Monitor the reaction by TLC until the starting material is consumed.

 Acidify the reaction mixture to pH 2 with 1M HCI.

o Extract the product with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield 10-Oxononadecanedioic acid.

Potential Biological Activity and Signaling Pathways

Long-chain dicarboxylic acids are known to be metabolites of fatty acid w-oxidation. They are
involved in energy metabolism, particularly under conditions of high fatty acid flux or impaired
-oxidation. The introduction of a ketone group could modulate these biological activities.
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Hypothetical Role in Peroxisomal B-Oxidation

It is plausible that 10-Oxononadecanedioic acid could be a substrate for peroxisomal [3-
oxidation, a key pathway for the metabolism of very-long-chain fatty acids and dicarboxylic
acids.

Diagram 2: Hypothetical Metabolic Pathway of 10-
Oxononadecanedioic Acid

10-Oxononadecanedioic Acid

ATP, CoA

10-Oxononadecanedioyl-CoA

!
<¢

Chain-shortened dicarboxylic acids Acetyl-CoA

Energy Production

Click to download full resolution via product page
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Caption: Hypothetical metabolic fate of 10-Oxononadecanedioic acid via peroxisomal [3-
oxidation.

Applications in Research and Drug Development

The bifunctional nature of 10-Oxononadecanedioic acid opens up several avenues for
research and development:

o Polymer Chemistry: The two carboxylic acid groups can be used for the synthesis of
specialty polyamides and polyesters. The long aliphatic chain would be expected to impart
flexibility and hydrophobicity to the resulting polymers.

» Drug Delivery: The amphipathic nature of the molecule could be exploited in the design of
novel drug delivery systems, such as liposomes or micelles.

o Linker Chemistry: It could serve as a long-chain linker in the synthesis of proteolysis-
targeting chimeras (PROTACS) or other bifunctional molecules, where precise spacing
between two active domains is required.

o Metabolic Research: Synthetically prepared 10-Oxononadecanedioic acid could be used
as a standard to investigate fatty acid metabolism and its dysregulation in diseases such as
diabetes and metabolic syndrome.

Conclusion

While 10-Oxononadecanedioic acid is not a well-documented compound, its unique structure
as a long-chain oxo-dicarboxylic acid suggests a range of interesting chemical and biological
properties. The predictive data and hypothetical synthetic and metabolic pathways presented in
this guide offer a foundational framework for researchers and drug development professionals
interested in exploring the potential of this and related molecules. Further experimental
validation is necessary to confirm the properties and activities outlined herein.

¢ To cite this document: BenchChem. [10-Oxononadecanedioic Acid: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8223391#10-oxononadecanedioic-acid-cas-number-
and-properties]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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